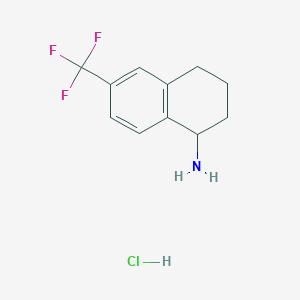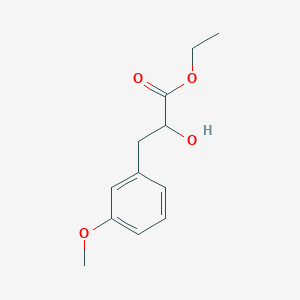
6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-amino-6-(trifluorométhyl)-1,2,3,4-tétrahydronaphtalène ; chlorhydrate est un composé qui présente un groupe trifluorométhyle attaché à un cycle tétrahydronaphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-amino-6-(trifluorométhyl)-1,2,3,4-tétrahydronaphtalène ; chlorhydrate implique généralement l'introduction du groupe trifluorométhyle dans le cycle naphtalène. Une méthode courante est l'utilisation de réactions de trifluorométhylation, qui peuvent être réalisées grâce à divers réactifs et catalyseurs. Par exemple, la réaction des iodures d'aryle avec le cuivre trifluorométhyle est une méthode bien connue pour introduire le groupe trifluorométhyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de trifluorométhylation à grande échelle utilisant des catalyseurs robustes et efficaces. L'utilisation de réacteurs à flux continu et de techniques de purification avancées garantit un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-amino-6-(trifluorométhyl)-1,2,3,4-tétrahydronaphtalène ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'amines.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) et divers agents halogénants peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des trifluorométhylcétones, tandis que la réduction peut produire divers dérivés d'amines.
4. Applications de la recherche scientifique
Le 1-amino-6-(trifluorométhyl)-1,2,3,4-tétrahydronaphtalène ; chlorhydrate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
5. Mécanisme d'action
Le mécanisme d'action du 1-amino-6-(trifluorométhyl)-1,2,3,4-tétrahydronaphtalène ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, lui permettant de traverser facilement les membranes cellulaires et d'interagir avec des cibles intracellulaires. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets thérapeutiques ou biologiques souhaités .
Applications De Recherche Scientifique
6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Trifluorométhane (H–CF₃)
- 1,1,1-Trifluoroéthane (H₃C–CF₃)
- Hexafluoroacétone (F₃C–CO–CF₃)
Unicité
Le 1-amino-6-(trifluorométhyl)-1,2,3,4-tétrahydronaphtalène ; chlorhydrate est unique en raison de ses caractéristiques structurelles spécifiques, qui combinent le groupe trifluorométhyle avec un cycle tétrahydronaphtalène. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications .
Propriétés
Formule moléculaire |
C11H13ClF3N |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15;/h4-6,10H,1-3,15H2;1H |
Clé InChI |
GJAMXXGQSFUGCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide](/img/structure/B12272369.png)
![2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)
![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)
![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
![(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)
![5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12272401.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(2-fluorophenyl)methyl]methylamine](/img/structure/B12272412.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272416.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12272422.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)
